molecular formula C51H84O25 B12755934 Pratioside B CAS No. 150175-09-0

Pratioside B

Cat. No.: B12755934
CAS No.: 150175-09-0
M. Wt: 1097.2 g/mol
InChI Key: OPJCZSJVAANWJS-OHHAGILHSA-N
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Description

Pratioside B is a steroidal saponin isolated from Polygonatum prattii, a plant traditionally used in Chinese medicine. Its chemical structure consists of a furostanol-type aglycone (F-type) with sugar moieties attached at specific positions: a β-D-galactopyranosyl (β-gal) unit linked at position C-11, followed by a glucose (glc) residue at C-4 and another glucose at C-2. Additionally, a glucose unit is attached to the C-26 position of the aglycone .

Properties

CAS No.

150175-09-0

Molecular Formula

C51H84O25

Molecular Weight

1097.2 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[4-[(4S,6R,7S,9S,13R)-16-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]-6,8-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C51H84O25/c1-20(19-69-44-40(64)36(60)32(56)27(15-52)70-44)7-12-49(67)21(2)50(68)31(75-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,50)4)51(76-46-42(66)38(62)34(58)29(17-54)72-46)43(39(63)35(59)30(18-55)74-51)73-45-41(65)37(61)33(57)28(16-53)71-45/h5,20-21,23-46,52-68H,6-19H2,1-4H3/t20?,21-,23?,24?,25?,26?,27-,28-,29-,30-,31+,32-,33-,34-,35+,36+,37+,38+,39+,40-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50?,51+/m1/s1

InChI Key

OPJCZSJVAANWJS-OHHAGILHSA-N

Isomeric SMILES

C[C@@H]1[C@](O[C@@H]2C1([C@]3(CCC4C(C3C2)CC=C5[C@@]4(CCC(C5)[C@@]6([C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O)(CCC(C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

Canonical SMILES

CC1C(OC2C1(C3(CCC4C(C3C2)CC=C5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pratioside B involves multiple steps, including glycosylation reactions to attach sugar moieties to the aglycone. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from natural sources, such as the rhizomes of Polygonatum prattii. The extraction process involves solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pratioside B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and glycosyl donors for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .

Major Products

The major products formed from the reactions of this compound include various glycosides and aglycones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pratioside B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.

    Biology: Investigated for its biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and inflammation.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Pratioside B involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Features

Pratioside B belongs to a family of steroidal saponins with varying glycosylation patterns and aglycone types. Below is a comparative analysis of its structure and key analogues:

Table 1: Structural Comparison of this compound and Related Compounds

Compound Aglycone Type Sugar Substituents Source Reference
Pratioside A S-type β-gal (C-11), glc (C-4→1), glc (C-2→1) Polygonatum prattii
This compound F-type β-gal (C-11), glc (C-4→1), glc (C-2→1), 26-O-glc Polygonatum prattii
Pratioside D1 S-type β-gal (C-6), glc (C-4→1), glc (C-2→1) Polygonatum prattii
Timosaponin B-III F-type β-gal (C-3), glc (C-26→1) Anemarrhena asphodeloides
Kingianoside G F-type β-gal (C-12), glc (C-3→1), xyl (C-26→1) Polygonatum kingianum

Notes:

  • Aglycone type: S-type (spirostanol) vs. F-type (furostanol) significantly impacts solubility and bioactivity. F-type aglycones are more hydrophilic and often serve as biosynthetic intermediates .
  • Sugar positions : this compound’s C-26 glycosylation is absent in Pratioside A but present in Timosaponin B-III, suggesting shared pathways in lipid metabolism regulation .

Pharmacological Activities

Table 2: Comparative Pharmacological Profiles

Compound Spermicidal Activity Lipid Metabolism Regulation Anti-inflammatory Activity Reference
Pratioside A 43% inhibition at 1 mg/mL; 0% at 2 mg/mL Not reported Not reported
This compound Not reported Inferred from structural similarity to Pratioside D1 Not reported
Pratioside D1 Not reported Significant (p < 0.05 vs. control) Not reported
Timosaponin B-III Not reported Moderate (p < 0.1) High (IC₅₀ = 8.75 μM)

Key Findings :

  • Spermicidal activity : Pratioside A’s dose-dependent spermicidal effect suggests that this compound, with a similar β-gal-glc-glc backbone, may share this property, though experimental validation is needed .
  • Lipid metabolism : Pratioside D1’s efficacy in lipid regulation is linked to its C-6 glycosylation, while this compound’s C-26 glucose may enhance bioavailability or target specificity .
  • Anti-inflammatory activity: Timosaponin B-III’s notable anti-inflammatory effect highlights the role of C-3 glycosylation, a feature absent in this compound .

Key Similarities and Differences

  • Structural : this compound’s F-type aglycone and C-26 glycosylation distinguish it from S-type analogues like Pratioside A and D1.
  • Functional: While lipid regulation is a common trait among Pratiosides, anti-inflammatory effects are more pronounced in non-Polygonatum saponins like Timosaponin B-III.

Future Research

  • Activity screening : Prioritize assays for lipid metabolism and spermicidal activity.
  • Structure-activity relationship (SAR) : Synthesize this compound derivatives to isolate the effects of C-26 glycosylation.

Conclusion this compound’s structural uniqueness positions it as a promising candidate for metabolic disorder therapeutics. However, its functional profile lags behind well-studied analogues like Timosaponin B-III.

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